molecular formula C12H17BrO2 B13515872 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13515872
M. Wt: 273.17 g/mol
InChI Key: PTHNHSMJPCFXGW-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated aromatic ring with a methoxy group and a dimethylpropanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,2-dimethylpropan-1-ol to introduce the side chain. Finally, deprotection of the phenolic group yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic ring can be reduced under certain conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-one.

    Reduction: 3-(5-Bromo-2-methoxycyclohexyl)-2,2-dimethylpropan-1-ol.

    Substitution: 3-(5-Methoxy-2-methoxyphenyl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various binding interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)propionic acid
  • Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates
  • Tris(5-bromo-2-methoxyphenyl)antimony derivatives

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring, along with a dimethylpropanol side chain, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H17BrO2/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6,14H,7-8H2,1-3H3

InChI Key

PTHNHSMJPCFXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)OC)CO

Origin of Product

United States

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